8-((3-hydroxypropyl)amino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
Description
This compound is a purine-2,6-dione derivative with substitutions at positions 1, 3, 7, and 8. The 1- and 3-positions are methylated, while the 7-position is substituted with a 4-methylbenzyl group. The 8-position features a 3-hydroxypropylamino group, which introduces both hydrophilic (hydroxyl) and flexible alkyl chain properties. The compound’s synthesis typically involves nucleophilic substitution or coupling reactions, as seen in analogous purine derivatives .
Properties
IUPAC Name |
8-(3-hydroxypropylamino)-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-12-5-7-13(8-6-12)11-23-14-15(20-17(23)19-9-4-10-24)21(2)18(26)22(3)16(14)25/h5-8,24H,4,9-11H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRATYUETDWMML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2NCCCO)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-((3-hydroxypropyl)amino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione , also known as a derivative of purine, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H24N4O3
- SMILES : CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCCO)CC3=CC=C(C=C3)C
- InChI Key : SVUAHMAYYPVHBJ-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Key mechanisms include:
- Adenosine Receptor Modulation : This compound may act as an antagonist for adenosine receptors (A1 and A2), which are involved in numerous physiological processes including cardiovascular function and neurotransmission. Recent studies suggest that modifications in the purine structure can enhance receptor selectivity and potency .
- Antitumor Activity : Research indicates that derivatives of purines can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to the one have shown moderate antineoplastic activity against human cancer cell lines such as TK-10 and HT-29 .
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Case Studies
- Antitumor Efficacy : In a study analyzing various purine derivatives, it was found that compounds with structural similarities to this compound demonstrated significant growth inhibition in cancer cell lines. The most effective derivative showed an IC50 value in the low micromolar range .
- Neuroprotective Effects : Some derivatives have been studied for their neuroprotective properties. They were found to reduce neuronal damage in models of neurodegenerative diseases by modulating nitric oxide pathways .
Comparison with Similar Compounds
Purine-2,6-dione derivatives exhibit diverse pharmacological properties influenced by substitutions at positions 7 and 8. Below is a systematic comparison of the target compound with structurally related analogs:
Substituent Variations at Position 8
Key Observations :
- The 3-hydroxypropylamino group enhances water solubility compared to lipophilic substituents (e.g., trifluoropropyl or methoxypropyl).
- Bulky or aromatic 8-substituents (e.g., styryl, biphenyl) reduce solubility but may improve target binding affinity .
Substituent Variations at Position 7
Key Observations :
- The 4-methylbenzyl group in the target compound balances steric bulk and lipophilicity, favoring receptor interactions without excessive hydrophobicity.
- Bulkier 7-substituents (e.g., naphthalenylmethyl) may hinder solubility but enhance binding to hydrophobic pockets .
Physicochemical and Spectroscopic Comparisons
Melting Points :
- Trifluoropropyl-substituted analogs exhibit lower melting points (~140°C) due to reduced crystallinity .
- Triazole-containing derivatives (e.g., ) show higher melting points (164–166°C), attributed to hydrogen bonding and rigidity .
Spectral Data :
- 1H NMR : Methyl groups at N1 and N3 resonate at δ 3.2–3.6 ppm across analogs. Aromatic protons in 7-benzyl derivatives appear at δ 7.2–7.8 ppm .
- IR : Strong carbonyl stretches (~1660–1705 cm⁻¹) confirm the purine-2,6-dione core. Hydroxyl groups in the target compound show broad peaks near 3400 cm⁻¹ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
